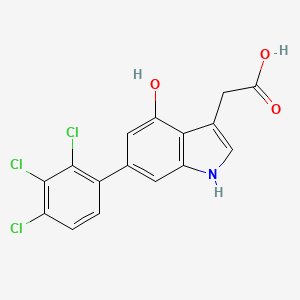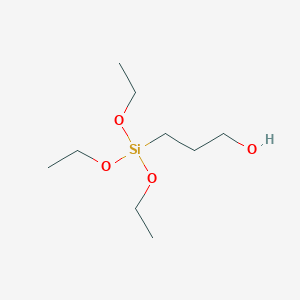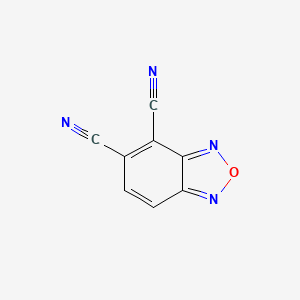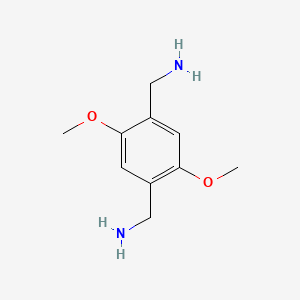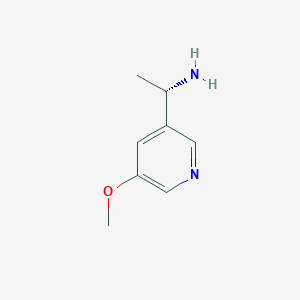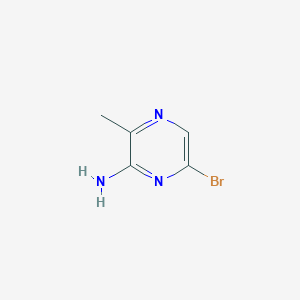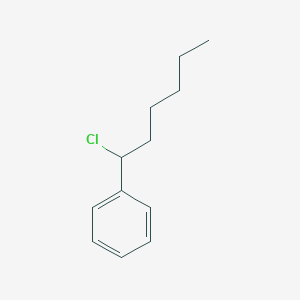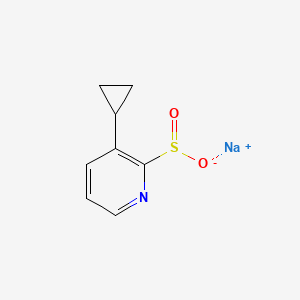
Sodium 3-cyclopropylpyridine-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-cyclopropylpyridine-2-sulfinate is a chemical compound that belongs to the class of sulfinates Sulfinates are known for their versatile reactivity and have been widely used in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 3-cyclopropylpyridine-2-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The process can be summarized as follows:
Sulfinic Acid Formation: The precursor sulfinic acid is synthesized through the reduction of sulfonyl chlorides or sulfonic acids.
Neutralization: The sulfinic acid is then neutralized with sodium hydroxide to form the sodium sulfinate salt.
Industrial Production Methods: Industrial production of sodium sulfinates often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-cyclopropylpyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert it back to the corresponding sulfinic acid.
Substitution: It can participate in nucleophilic substitution reactions, forming new carbon-sulfur bonds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products:
Sulfonates: Formed through oxidation.
Sulfinic Acids: Formed through reduction.
Substituted Sulfinate Salts: Formed through nucleophilic substitution.
Scientific Research Applications
Sodium 3-cyclopropylpyridine-2-sulfinate has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of organosulfur compounds, including sulfones and sulfonamides.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which sodium 3-cyclopropylpyridine-2-sulfinate exerts its effects involves its ability to act as a nucleophile in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
- Sodium Pyridine-2-sulfinate
- Sodium Cyclopropylsulfinate
- Sodium Benzene-2-sulfinate
Comparison: Sodium 3-cyclopropylpyridine-2-sulfinate is unique due to the presence of both a cyclopropyl group and a pyridine ring. This combination imparts distinct reactivity and stability compared to other sulfinates. For instance, the cyclopropyl group can influence the compound’s steric and electronic properties, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H8NNaO2S |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
sodium;3-cyclopropylpyridine-2-sulfinate |
InChI |
InChI=1S/C8H9NO2S.Na/c10-12(11)8-7(6-3-4-6)2-1-5-9-8;/h1-2,5-6H,3-4H2,(H,10,11);/q;+1/p-1 |
InChI Key |
MURUYVDTVMEECU-UHFFFAOYSA-M |
Canonical SMILES |
C1CC1C2=C(N=CC=C2)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


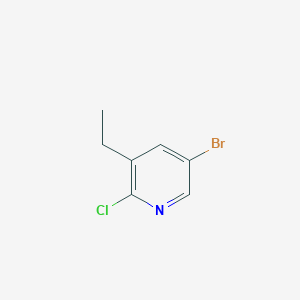
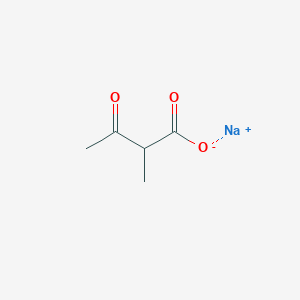
![2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B13117335.png)
